![molecular formula C30H28N4O2 B3968641 N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide](/img/structure/B3968641.png)
N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide
Overview
Description
N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide, also known as TPEN, is a chelating agent used in various scientific research applications. It is a highly specific chelator of zinc ions and has been extensively studied for its ability to modulate zinc-dependent biological processes.
Mechanism of Action
N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide selectively binds to zinc ions with high affinity, forming a stable complex that effectively removes zinc from its biological targets. This results in the inhibition of zinc-dependent enzymes and transcription factors, leading to a disruption of cellular processes that rely on zinc for proper function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, modulate immune system function, and protect against oxidative stress. This compound has also been shown to be neuroprotective and may have potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide is a highly specific chelator of zinc ions and has been extensively studied for its ability to modulate zinc-dependent biological processes. It has several advantages for lab experiments, including its high specificity, potency, and selectivity. However, this compound also has limitations, including its potential cytotoxicity and the need for careful handling of hazardous chemicals.
Future Directions
There are several future directions for research on N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide. One area of interest is the role of zinc in cancer biology and the potential therapeutic applications of this compound in cancer treatment. Another area of interest is the role of zinc in immune system function and the potential use of this compound as an immunomodulatory agent. Additionally, the neuroprotective effects of this compound and its potential therapeutic applications in neurodegenerative diseases warrant further investigation.
Scientific Research Applications
N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide has been extensively used in scientific research to investigate the role of zinc ions in various biological processes. It has been shown to be a potent inhibitor of zinc-dependent enzymes and transcription factors. This compound has also been used to study the role of zinc in neurodegenerative diseases, cancer, and immune system function.
properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYTWXMTJVOFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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